molecular formula C16H33FOSi4 B14067978 1-[Bis(trimethylsilyl)methyl]-1-fluoro-3,3,3-trimethyl-1-phenyldisiloxane CAS No. 101069-19-6

1-[Bis(trimethylsilyl)methyl]-1-fluoro-3,3,3-trimethyl-1-phenyldisiloxane

Cat. No.: B14067978
CAS No.: 101069-19-6
M. Wt: 372.77 g/mol
InChI Key: MKPLMMAFPWXCQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxa-2,4,6-trisilaheptane, 4-fluoro-2,2,6,6-tetramethyl-4-phenyl-5-(trimethylsilyl)-: is a complex organosilicon compound. It features a unique structure with multiple silicon atoms and a fluorinated phenyl group, making it an interesting subject for research in various fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-2,4,6-trisilaheptane, 4-fluoro-2,2,6,6-tetramethyl-4-phenyl-5-(trimethylsilyl)- involves multiple steps, typically starting with the preparation of the silicon-containing backbone. The reaction conditions often require the use of specialized reagents and catalysts to ensure the correct formation of the silicon-oxygen-silicon linkages. For instance, the use of trimethylsilyl chloride and phenylsilane under controlled temperature and pressure conditions can facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate adjustments in reaction conditions and purification techniques can be a potential approach for industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Oxa-2,4,6-trisilaheptane, 4-fluoro-2,2,6,6-tetramethyl-4-phenyl-5-(trimethylsilyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom and trimethylsilyl group can be substituted under specific conditions using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon-oxygen compounds, while substitution reactions can result in the replacement of the fluorine or trimethylsilyl groups with other functional groups.

Scientific Research Applications

3-Oxa-2,4,6-trisilaheptane, 4-fluoro-2,2,6,6-tetramethyl-4-phenyl-5-(trimethylsilyl)- has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Oxa-2,4,6-trisilaheptane, 4-fluoro-2,2,6,6-tetramethyl-4-phenyl-5-(trimethylsilyl)- exerts its effects involves its interaction with molecular targets through its silicon-oxygen-silicon linkages and fluorinated phenyl group. These interactions can influence various molecular pathways, depending on the specific application and environment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Oxa-2,4,6-trisilaheptane, 4-fluoro-2,2,6,6-tetramethyl-4-phenyl-5-(trimethylsilyl)- apart is its combination of silicon atoms and a fluorinated phenyl group, which provides unique reactivity and stability properties not commonly found in other organosilicon compounds.

Properties

CAS No.

101069-19-6

Molecular Formula

C16H33FOSi4

Molecular Weight

372.77 g/mol

IUPAC Name

bis(trimethylsilyl)methyl-fluoro-phenyl-trimethylsilyloxysilane

InChI

InChI=1S/C16H33FOSi4/c1-19(2,3)16(20(4,5)6)22(17,18-21(7,8)9)15-13-11-10-12-14-15/h10-14,16H,1-9H3

InChI Key

MKPLMMAFPWXCQD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C([Si](C)(C)C)[Si](C1=CC=CC=C1)(O[Si](C)(C)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.